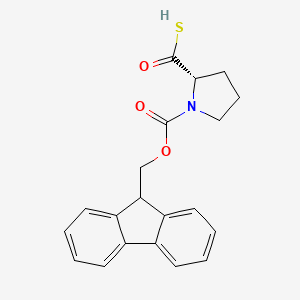
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring with a carbothioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid typically involves the following steps:
Fmoc Protection:
Thioester Formation: The carbothioic acid moiety is introduced through a reaction with a suitable thioester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for Fmoc chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions to yield the free amine.
Substitution: The carbothioic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the carbothioic acid moiety.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted thioesters.
Applications De Recherche Scientifique
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups.
Medicinal Chemistry: The compound can be used to synthesize peptide-based drugs or inhibitors.
Bioconjugation: The thioester group can be used to link peptides to other biomolecules.
Mécanisme D'action
The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid involves the following:
Molecular Targets: The compound primarily targets amine groups in peptides and proteins.
Pathways Involved: The Fmoc group protects the amine during synthesis, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: Compounds such as Fmoc-Lysine or Fmoc-Arginine.
Thioester-Containing Compounds: Compounds like N-acetylcysteine thioester.
Uniqueness
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is unique due to the combination of the Fmoc protecting group and the carbothioic acid moiety, which allows for versatile applications in peptide synthesis and bioconjugation.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbothioic S-acid |
InChI |
InChI=1S/C20H19NO3S/c22-19(25)18-10-5-11-21(18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)/t18-/m0/s1 |
Clé InChI |
UTJGAFKTKAZZJX-SFHVURJKSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


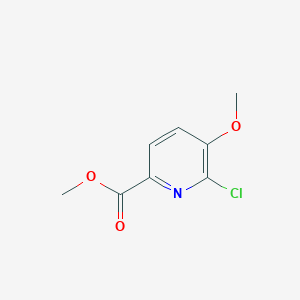
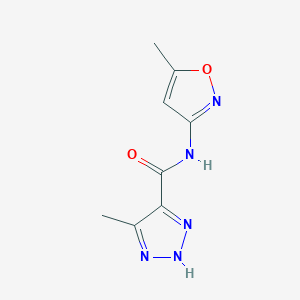
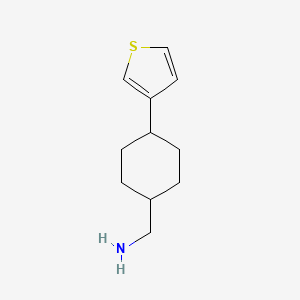


![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
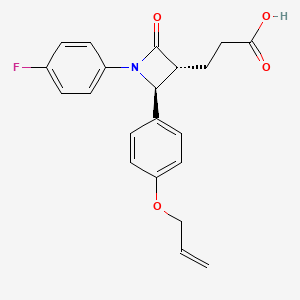
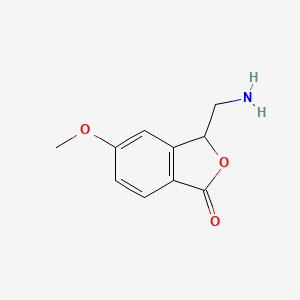
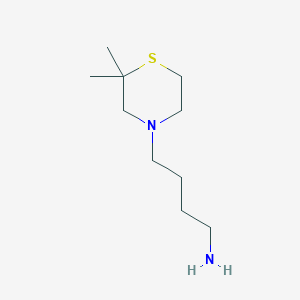
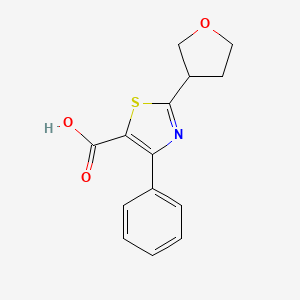
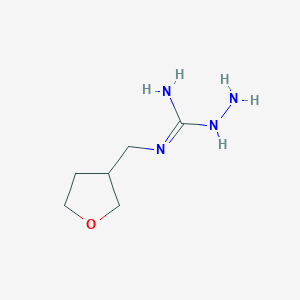

![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)

